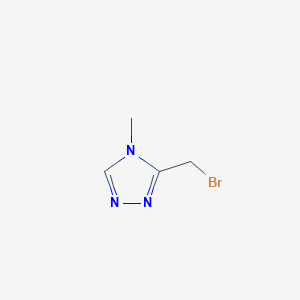

3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-4-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-8-3-6-7-4(8)2-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKBZSXXDCWFLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromomethyl 4 Methyl 4h 1,2,4 Triazole

Strategies for the Construction of the 1,2,4-Triazole (B32235) Core

The synthesis of the 1,2,4-triazole scaffold is a well-explored area of heterocyclic chemistry, with numerous methods developed to achieve this versatile ring system. These strategies primarily rely on the cyclization of open-chain precursors that contain the necessary nitrogen and carbon atoms.

Cyclization Reactions and Precursor Utilization

The formation of the 1,2,4-triazole ring can be achieved through various cyclization reactions utilizing a range of precursor molecules. frontiersin.orgresearchgate.net Common starting materials include amidines, hydrazones, amidrazones, and nitriles, which react with a secondary reagent to complete the heterocyclic structure. frontiersin.orgnih.gov

One prevalent method involves the reaction of amidines with hydrazides. For instance, a one-pot, two-step process can yield 1,3,5-trisubstituted-1,2,4-triazoles with high regioselectivity and functional group tolerance. frontiersin.orgnih.gov The reaction begins with the in-situ formation of an amide from a carboxylic acid and an amidine, which then cyclizes with a monosubstituted hydrazine. nih.gov

Hydrazones also serve as popular and reactive precursors for 1,2,4-triazole synthesis. frontiersin.org They can be readily converted to the target heterocycle by reacting with amines in the presence of an iodine/tert-butyl hydroperoxide (I₂/TBHP) system, a method that tolerates a wide array of functional groups. frontiersin.orgnih.gov Other approaches include the copper-catalyzed cascade addition-oxidative cyclization of nitriles with amidines or 2-aminopyridines. organic-chemistry.orgbohrium.com

Table 1: Key Precursors for 1,2,4-Triazole Synthesis

| Precursor Type | Co-reactant/Catalyst | Key Features |

|---|---|---|

| Amidines | Carboxylic Acids, Hydrazines | One-pot, high regioselectivity, good functional group tolerance. frontiersin.orgnih.gov |

| Hydrazones | Amines, I₂/TBHP | High yield, tolerates diverse functional groups. frontiersin.orgnih.gov |

| Nitriles | Amidines, Copper Catalyst | Cascade addition-oxidative cyclization, uses air as an oxidant. organic-chemistry.orgbohrium.com |

| Aryl Diazonium Salts | 2-Aryl-2-isocyanates | Metal-free reaction, utilizes a weak base like DABCO. frontiersin.orgnih.gov |

| Imidates | Amidrazones, p-Toluenesulfonic acid | Efficiently affords 3,4,5-trisubstituted 1,2,4-triazoles. researchgate.net |

Regioselective Control in Triazole Ring Formation

Achieving the desired substitution pattern on the 1,2,4-triazole ring, specifically the N4-alkylation required for 3-(bromomethyl)-4-methyl-4H-1,2,4-triazole, is a critical challenge in its synthesis. The regioselectivity of the cyclization and subsequent alkylation steps is paramount.

Catalyst-controlled methodologies have emerged as a powerful tool for directing regioselectivity. For example, in the [3+2] cycloaddition of isocyanides with diazonium salts, the choice of metal catalyst can selectively produce different isomers. The use of silver(I) catalysis leads to 1,3-disubstituted 1,2,4-triazoles, whereas copper(II) catalysis favors the formation of 1,5-disubstituted 1,2,4-triazoles. isres.org

Another strategy involves the careful selection of starting materials where the substitution pattern is pre-determined. For the synthesis of 4-alkyl-4H-1,2,4-triazoles, one can start with an N-alkylated precursor. For instance, the cyclization of N-alkylthiosemicarbazides in an alkaline medium is a known method for producing 4-substituted-4H-1,2,4-triazole-3-thiols, which can be further modified. mdpi.com The synthesis of 4-phenyl-5-(quinolin-8-yloxy)methyl-4H-1,2,4-triazole-3-thiol demonstrates a regioselective pathway where the N4-substituent is introduced early in the synthetic sequence. tandfonline.com

Introduction of the Bromomethyl Moiety

Once the 4-methyl-4H-1,2,4-triazole core is established, the next crucial step is the introduction of the bromomethyl group at the C3 position. This is typically achieved through halogenation of a methyl-substituted precursor.

Direct Halogenation Techniques and Bromomethylating Reagents

The most direct route to introduce the bromomethyl group is the radical bromination of a 3-methyl-4-methyl-4H-1,2,4-triazole precursor. This reaction is commonly performed using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. The solvent of choice is often a non-polar one, like carbon tetrachloride (CCl₄), to facilitate the radical chain reaction.

Other brominating reagents can also be employed. For instance, the combination of bromine and silver sulphate in concentrated sulphuric acid generates a highly reactive electrophilic brominating species, which has been used for the bromination of phenyl-substituted triazoles. cdnsciencepub.com However, for side-chain bromination of a methyl group, radical conditions are generally preferred.

Functional Group Compatibility and Reaction Optimization for Bromomethylation

The triazole ring is generally stable under radical bromination conditions, making the selective halogenation of the methyl group feasible. However, optimization of the reaction is often necessary to maximize the yield of the desired monobrominated product and minimize side reactions, such as dibromination or ring bromination.

Key parameters for optimization include:

Stoichiometry: Using a slight excess of the brominating agent (e.g., NBS) can drive the reaction to completion, but a large excess may lead to over-bromination.

Temperature: The reaction is typically initiated by heat, and maintaining the optimal temperature is crucial for controlling the reaction rate and selectivity.

Solvent: The choice of solvent can affect the solubility of reagents and the stability of radical intermediates.

The synthesis of related compounds, such as 1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole, involves the reaction of a benzyl (B1604629) bromide derivative with the triazole ring. This highlights the reactivity of the triazole nitrogen atoms towards alkylating agents, a competing reaction that must be considered if the triazole ring is not fully substituted during the bromination step.

Advanced Synthetic Approaches to Analogues and Derivatives

The synthesis of analogues and derivatives of this compound often involves modifying the core structure or using the bromomethyl group as a handle for further functionalization.

Advanced methodologies, such as transition metal-catalyzed cross-coupling reactions, are employed to create diverse libraries of triazole derivatives. For example, new 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives have been synthesized using the Suzuki cross-coupling reaction. nih.gov This approach typically involves the preparation of a bromine-containing 4-alkyl-4H-1,2,4-triazole, which is then coupled with various boronic acids in the presence of a palladium catalyst. nih.gov

The bromomethyl group itself is a versatile functional group for synthesizing derivatives. It can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, such as alcohols, thiols, and amines, to generate ether, thioether, and amino-methyl derivatives, respectively. This allows for the introduction of a vast array of functionalities at the 3-position of the triazole ring. For example, alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide have been synthesized and studied for their biological activities. nih.gov

Table 2: Examples of Advanced Synthetic Approaches for 1,2,4-Triazole Derivatives

| Method | Precursor | Reagents | Product Type |

|---|---|---|---|

| Suzuki Cross-Coupling | 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Boronic acids, Pd(PPh₃)₄, NBu₄Br | 4-Alkyl-3,5-diaryl-4H-1,2,4-triazoles. nih.gov |

| Nucleophilic Substitution | This compound | Alcohols, Thiols, Amines | 3-(Alkoxymethyl)-, 3-(Thiomethyl)-, or 3-(Aminomethyl)- derivatives. |

| Oxidative Cyclization | Trifluoroacetimidohydrazides | Iodine, DMF (as carbon source) | 3-Trifluoromethyl-1,2,4-triazoles. isres.org |

| Electrochemical Synthesis | Aryl hydrazines, Paraformaldehyde, NH₄OAc | Iodide radical or I₂ | 1-Aryl and 1,5-disubstituted 1,2,4-triazoles. isres.org |

Microwave-Assisted Synthesis Protocols for Bromomethylated Triazoles

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity, often under environmentally benign conditions. pnrjournal.comnih.govrjptonline.org While direct microwave-assisted bromination of a methyl-substituted triazole precursor is a potential route, the literature more commonly describes the microwave-promoted synthesis of the core triazole ring system, which can then be subjected to bromination.

Microwave irradiation has been effectively employed in the synthesis of various 1,2,4-triazole derivatives, significantly reducing reaction times compared to conventional heating methods. nih.govresearchgate.net For instance, the cyclization of thiosemicarbazide (B42300) derivatives to form the triazole ring is a process that can be expedited with microwave assistance. researchgate.net

A plausible microwave-assisted approach to obtaining a precursor for this compound would involve the synthesis of 4-methyl-3-substituted-4H-1,2,4-triazole-5-thione from a corresponding thiosemicarbazide. This intermediate can then be desulfurized and subsequently functionalized.

While direct microwave-assisted bromination of the methyl group on a pre-formed 4-methyl-3-methyl-4H-1,2,4-triazole is not extensively documented for this specific molecule, the general principles of microwave-assisted radical halogenation are well-established. Such a reaction would typically involve a radical initiator like azobisisobutyronitrile (AIBN) and a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent transparent to microwave irradiation. The key advantage of microwave heating in this context is the rapid and uniform heating of the reaction mixture, which can lead to shorter reaction times and cleaner reaction profiles.

| Step | Reactants | Reagents & Conditions | Purpose |

| 1 | Substituted Thiosemicarbazide | Base (e.g., K₂CO₃), Solvent (e.g., DMF or Ethanol), Microwave Irradiation (100-150 °C, 15-30 min) | Cyclization to form the 4-methyl-1,2,4-triazole-thione core. |

| 2 | 4-methyl-1,2,4-triazole-thione | Oxidizing Agent (e.g., HNO₃ or H₂O₂), Acidic or Basic conditions | Desulfurization to yield the 4-methyl-1,2,4-triazole. |

| 3 | 4-methyl-3-methyl-4H-1,2,4-triazole | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Solvent (e.g., CCl₄), Microwave Irradiation | Bromination of the methyl group to yield the final product. |

Multistep Reaction Sequences for Complex Architectures

Conventional, multi-step synthetic routes provide a reliable and well-documented approach to this compound, allowing for the construction of complex molecular architectures through the sequential introduction and modification of functional groups. nih.gov A common strategy involves the initial synthesis of a stable precursor, such as 3-(hydroxymethyl)-4-methyl-4H-1,2,4-triazole or 4-methyl-3-methyl-4H-1,2,4-triazole, followed by a halogenation step.

One established pathway begins with the synthesis of 4-methyl-4H-1,2,4-triazole-3-thiol. This intermediate is readily prepared from the cyclization of 1-acyl-4-methylthiosemicarbazide. The resulting thiol can then undergo various transformations.

A key multi-step sequence to arrive at the target compound is as follows:

Synthesis of 3-(Hydroxymethyl)-4-methyl-4H-1,2,4-triazole-5-thiol: This precursor can be synthesized by the reaction of glycolic acid hydrazide with methyl isothiocyanate in a suitable solvent like methanol (B129727) or ethanol (B145695), followed by a base-catalyzed cyclization. prepchem.com

Desulfurization: The thiol group at the 5-position can be removed through oxidative methods, for instance, by treatment with nitric acid or hydrogen peroxide, to yield 3-(hydroxymethyl)-4-methyl-4H-1,2,4-triazole.

Bromination of the Hydroxymethyl Group: The final step involves the conversion of the hydroxymethyl group to a bromomethyl group. This transformation is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

An alternative multi-step approach involves the direct bromination of a methyl group at the 3-position of the triazole ring.

Synthesis of 4-methyl-3-methyl-4H-1,2,4-triazole: This precursor can be synthesized through various established methods for constructing the 1,2,4-triazole ring, often starting from acetic acid derivatives and a substituted hydrazine.

Radical Bromination: The methyl group at the 3-position can be brominated using a radical initiator and a bromine source. A common and effective method is the Wohl-Ziegler bromination, which employs N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide in a non-polar solvent such as carbon tetrachloride. utm.my This reaction is typically initiated by heat or UV light.

The following table provides a summary of a representative multi-step synthesis for this compound.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Glycolic acid hydrazide, Methyl isothiocyanate | Reflux in Methanol/Ethanol, then Na/Ethanol | 3-(Hydroxymethyl)-4-methyl-1,2,4-triazole-5-thiol |

| 2 | 3-(Hydroxymethyl)-4-methyl-1,2,4-triazole-5-thiol | Oxidizing agent (e.g., HNO₃) | 3-(Hydroxymethyl)-4-methyl-4H-1,2,4-triazole |

| 3 | 3-(Hydroxymethyl)-4-methyl-4H-1,2,4-triazole | PBr₃ or SOBr₂ in an inert solvent | This compound |

This multi-step approach offers versatility and allows for the purification of intermediates at each stage, ensuring the high purity of the final complex architecture.

Chemical Reactivity and Transformation Pathways of 3 Bromomethyl 4 Methyl 4h 1,2,4 Triazole

Nucleophilic Substitution Reactions at the Bromomethyl Group

The bromomethyl group is the most reactive site on 3-(bromomethyl)-4-methyl-4H-1,2,4-triazole for nucleophilic substitution. The bromine atom can be readily displaced by a wide array of nucleophiles, providing a powerful tool for the synthesis of a diverse range of substituted triazole derivatives. These reactions typically proceed via an S_N2 mechanism.

The electrophilic carbon of the bromomethyl group readily undergoes S_N2 reactions with various nucleophiles. The bromo substituent serves as an effective leaving group, facilitating the formation of new carbon-heteroatom bonds.

Azides: Reaction with sodium azide (B81097) (NaN₃) displaces the bromide to form the corresponding azidomethyl derivative. This product can serve as a precursor for further transformations, such as reduction to an aminomethyl group or participation in click chemistry reactions.

Thiolates: Thiolates are excellent nucleophiles for this transformation. For instance, cysteine residues in proteins can be alkylated using halomethyl-triazoles, demonstrating the reactivity of the compound with thiol groups. ed.ac.uk The reaction with potassium thiocyanate (B1210189) (KSCN) also leads to the substitution of the bromine atom. The resulting thiomethyl-triazole derivatives are of interest in medicinal chemistry.

Alkoxides: Alkoxides react to form ether linkages. For example, reaction with sodium methoxide (B1231860) would yield 3-(methoxymethyl)-4-methyl-4H-1,2,4-triazole. These reactions are typically performed in the corresponding alcohol as the solvent.

The general scheme for these substitutions is presented below:

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 3-(Azidomethyl)-4-methyl-4H-1,2,4-triazole |

| Thiolate (RS⁻) | Potassium Thiocyanate (KSCN) | 3-(Thiocyanatomethyl)-4-methyl-4H-1,2,4-triazole |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 3-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole |

The nitrogen atoms of the 1,2,4-triazole (B32235) ring, particularly N1 and N2, are nucleophilic and can be alkylated. When this compound reacts with another triazole molecule or a different nucleophilic heterocyclic compound, it can lead to the formation of quaternary triazolium salts. nih.gov The alkylation of 1,2,4-triazoles with alkyl halides is a common method for synthesizing these salts. researchgate.netnih.gov For instance, the N1 or N2 atom of a 1,2,4-triazole can attack the bromomethyl group of another molecule, leading to a dimeric structure linked by a methylene (B1212753) bridge, with the newly alkylated nitrogen atom bearing a positive charge. These triazolium salts are stable precursors for N-heterocyclic carbenes (NHCs), which have significant applications as ligands in catalysis. researchgate.net

The efficiency and outcome of nucleophilic substitution reactions on this compound are significantly influenced by the choice of catalysts and solvents.

Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly employed for substitution reactions involving this compound as they effectively solvate the cation while leaving the nucleophile relatively free, thus accelerating the reaction rate. In some multi-component reactions for synthesizing triazole derivatives, toluene (B28343) has been found to be a superior solvent compared to others. nih.gov

Catalysts: Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (NBu₄Br), can be used to facilitate reactions between reactants in different phases, for example, in a two-phase toluene/water/ethanol (B145695) system for Suzuki cross-coupling reactions. nih.gov The choice of base is also critical; for instance, 1,8-Diazabicycloundec-7-ene (DBU) has been shown to be an effective base for the alkylation of 1,2,4-triazoles. researchgate.net Acidic additives like trifluoroacetic acid (TFA) have been shown to promote certain multi-component reactions with high efficiency. nih.gov

| Condition | Example | Effect | Reference |

| Solvent | Dimethylformamide (DMF) | Accelerates S_N2 reactions | |

| Solvent | Toluene | High efficiency in certain multi-component syntheses | nih.gov |

| Catalyst | Tetrabutylammonium Bromide (NBu₄Br) | Facilitates reactions in two-phase systems | nih.gov |

| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Promotes N-alkylation of the triazole ring | researchgate.net |

| Additive | Trifluoroacetic Acid (TFA) | Promotes multi-component reactions | nih.gov |

Reactions Involving the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is an aromatic heterocycle with a distinct reactivity pattern governed by the electronic properties of its constituent nitrogen and carbon atoms.

The 1,2,4-triazole ring exhibits both electrophilic and nucleophilic characteristics.

Electrophilic Reactivity: The nitrogen atoms of the triazole ring possess lone pairs of electrons, making them nucleophilic centers susceptible to electrophilic attack. chemicalbook.comnih.gov Consequently, electrophilic substitution, such as alkylation or acylation, occurs exclusively at the ring nitrogen atoms. chemicalbook.comnih.gov

Nucleophilic Reactivity: The carbon atoms of the 1,2,4-triazole ring (C3 and C5) are electron-deficient (π-deficient) due to their attachment to electronegative nitrogen atoms. chemicalbook.com This low electron density makes them susceptible to nucleophilic attack under certain conditions, although this is less common than electrophilic attack on the nitrogen atoms. chemicalbook.comnih.gov The resulting triazolium ions are also prone to attack by nucleophiles. chemicalbook.com

The nucleophilic nitrogen atoms of the triazole ring can be targeted by various electrophiles, leading to N-alkylation and N-acylation products.

Alkylation: Alkylation of the 1,2,4-triazole ring can be complex due to the presence of multiple nitrogen atoms, potentially leading to a mixture of isomers. google.com For N-unsubstituted 1,2,4-triazoles, alkylation can occur at either the N1 or N4 position. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the base and solvent used. researchgate.netchemicalbook.com For instance, using sodium ethoxide in ethanol as a base tends to favor N1 alkylation, while other conditions might produce a mixture of N1- and N4-alkylated products. chemicalbook.com

Acylation: The 1,2,4-triazole ring can undergo acylation on its nitrogen atoms. N-acyl derivatives can be prepared by reacting the triazole with acylating agents like acetyl chloride. chemmethod.com The 1,2,4-triazole anion has been identified as an effective acyl transfer catalyst, highlighting the reactivity of the acylated intermediate. nih.gov Acylation of C-glucosyl toluene sulfonyl hydrazone, for example, is a key step in the synthesis of certain substituted 1,2,4-triazoles. frontiersin.orgnih.gov

Rearrangement Pathways and Ring Transformations

While specific studies on the rearrangement and ring transformation of this compound are not extensively documented in publicly available literature, the reactivity of the broader class of 4H-1,2,4-triazoles provides insights into its potential behavior.

Thermal Rearrangements:

Substituted 4H-1,2,4-triazoles are known to undergo thermal rearrangements. For instance, the thermal treatment of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles leads to the formation of the corresponding 1-alkyl-3,5-diaryl-1H-1,2,4-triazoles. This rearrangement is proposed to proceed through an intermolecular nucleophilic displacement mechanism, involving the formation of a dialkyltriazolium triazolate ion-pair intermediate. nih.govresearchgate.net In the case of this compound, a similar thermal rearrangement could potentially lead to the migration of the methyl group from the N4 position to the N1 or N2 position, resulting in isomeric 1-methyl or 2-methyl triazoles. However, the presence of the reactive bromomethyl group might lead to competing reactions, such as intermolecular alkylation or elimination, especially at elevated temperatures. nih.govresearchgate.net

Dimroth-Type Rearrangements:

The Dimroth rearrangement is a well-known isomerization reaction in triazole chemistry, typically observed in 1,2,3-triazoles and fused 1,2,4-triazolo[4,3-c]pyrimidines. benthamscience.comwikipedia.orgrsc.orgbeilstein-journals.orgnih.gov This rearrangement involves the opening of the triazole ring followed by rotation and re-closure, leading to a different isomeric triazole. While not characteristic for simple 4H-1,2,4-triazoles, under certain conditions, such as in the presence of strong acids or bases, a Dimroth-type rearrangement involving ring-opening at the N1-C5 or N2-C3 bond could be envisioned, although this remains a hypothetical pathway for this specific compound without direct experimental evidence.

Ring Transformations:

Ring transformations, including ring expansion and contraction, are known for some triazine systems, which can be related to triazoles. For example, 1,2,4-triazin-3-ones can undergo ring contraction to yield imidazolin-2-ones or 1,2,3-triazoles depending on the reagents used. Specific conditions that would induce such transformations in this compound have not been reported. The stability of the 1,2,4-triazole ring generally makes such transformations challenging without specific activating groups or harsh reaction conditions. nih.gov

Oxidative and Reductive Modifications of the Compound

The presence of both a potentially oxidizable triazole ring and a reducible bromomethyl group suggests that this compound can undergo a variety of oxidative and reductive transformations.

Oxidative Modifications:

The 1,2,4-triazole ring itself is generally resistant to oxidation. However, the bromomethyl substituent can be susceptible to oxidation. While specific studies on the oxidation of this compound are scarce, reactions with common oxidizing agents can be predicted based on the reactivity of similar benzylic halides. Strong oxidizing agents could potentially lead to the formation of the corresponding aldehyde or carboxylic acid at the 3-position, although this might be accompanied by degradation of the triazole ring under harsh conditions. The oxidation of triazoline-3-thiones to triazole-3-sulfonic acids with agents like chlorine or bromine has been reported, but this is a different class of reaction. rsc.org

Reductive Modifications:

The bromomethyl group is the primary site for reduction in this compound.

Hydrodehalogenation: Catalytic hydrogenation is a common method for the reduction of haloalkyl groups. For instance, the hydrogenation of a chloromethyl-triazole derivative using a palladium on carbon (Pd/C) catalyst has been shown to result in the corresponding methyl-triazole. ed.ac.uk A similar reaction with this compound would be expected to yield 3,4-dimethyl-4H-1,2,4-triazole.

Reduction with Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are expected to reduce the bromomethyl group. The reaction with LiAlH₄ would likely lead to the formation of 3,4-dimethyl-4H-1,2,4-triazole. organic-chemistry.org Sodium borohydride is a milder reducing agent, and its effectiveness might depend on the reaction conditions. organic-chemistry.org In some cases, regioselective reductions of ester groups on triazole rings have been observed with NaBH₄, suggesting that the reactivity can be influenced by other functional groups present in the molecule. nih.govresearchgate.net

The table below summarizes the potential products of reductive modifications.

| Reactant | Reagent | Potential Product | Reaction Type |

|---|---|---|---|

| This compound | H₂, Pd/C | 3,4-Dimethyl-4H-1,2,4-triazole | Catalytic Hydrodehalogenation |

| LiAlH₄ or NaBH₄ | 3,4-Dimethyl-4H-1,2,4-triazole | Reduction |

Theoretical and Computational Investigations of 3 Bromomethyl 4 Methyl 4h 1,2,4 Triazole

Electronic Structure and Molecular Orbital Theory Analysis

The arrangement of electrons in molecular orbitals governs the chemical behavior of a molecule. For 3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole, understanding its electronic structure is key to predicting its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

In substituted triazoles, the HOMO is typically distributed over the electron-rich regions, often involving the triazole ring and its substituents, while the LUMO is localized on electron-accepting fragments. acs.org For this compound, the HOMO is expected to have significant contributions from the triazole ring nitrogens. The LUMO is likely centered on the antibonding σ* orbital of the C-Br bond in the bromomethyl group, making this site susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for molecular stability; a larger gap implies higher stability and lower chemical reactivity. inorgchemres.org Computational studies on similar triazole derivatives, such as those with bromophenyl substituents, have shown that DFT calculations can effectively determine these energy levels. nih.gov For instance, the analysis of related N-substituted triazoles revealed energy gaps that are instrumental in understanding their electronic and optical properties. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies (Illustrative) This table presents hypothetical yet realistic FMO energy values for this compound, based on data from analogous compounds studied via DFT.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Primarily located on the triazole ring |

| LUMO | -0.8 | Primarily located on the bromomethyl group (C-Br σ*) |

| HOMO-LUMO Gap (ΔE) | 6.7 | Indicates high kinetic stability |

The distribution of electron density within the molecule provides crucial clues about its reactivity. Natural Bond Orbital (NBO) analysis is a common computational method used to calculate the partial atomic charges on each atom. inorgchemres.org These charges highlight electrophilic (positive charge) and nucleophilic (negative charge) centers.

In this compound, the nitrogen atoms of the triazole ring are expected to carry negative partial charges, making them potential sites for electrophilic attack or coordination to metal ions. inorgchemres.orgresearchgate.net Conversely, the carbon atom of the bromomethyl group, bonded to the highly electronegative bromine atom, will exhibit a significant positive charge, marking it as the primary electrophilic center for nucleophilic substitution reactions. The bromine atom will carry a corresponding negative charge.

Reactivity descriptors derived from conceptual DFT, such as Fukui functions, can further refine reactivity predictions by identifying which of the nucleophilic nitrogen atoms is most susceptible to electrophilic attack. uzhnu.edu.ua

Reaction Mechanism Elucidation via Computational Chemistry

Computational methods are invaluable for mapping the detailed pathways of chemical reactions, including the identification of transient species like transition states and intermediates. beilstein-journals.org

For this compound, a primary reaction of interest is the nucleophilic substitution at the bromomethyl carbon. Computational modeling can elucidate the mechanism of such a reaction, for example, with a generic nucleophile (Nu⁻). By calculating the potential energy surface, chemists can distinguish between a concerted (Sₙ2) or a stepwise (Sₙ1) mechanism.

A key aspect of this analysis is the location and characterization of the transition state (TS). The TS represents the highest energy point along the reaction coordinate. researchgate.net Its geometry, energy, and vibrational frequencies (which should include one imaginary frequency corresponding to the reaction coordinate) can be precisely calculated. beilstein-journals.org The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), which determines the reaction rate. electrochemsci.org

While the bromomethyl group is the most likely site for nucleophilic attack, the triazole ring itself possesses multiple nitrogen atoms that could potentially react with electrophiles, a concept known as regioselectivity. researchgate.netresearchgate.net Computational studies on the alkylation of various 1,2,4-triazole (B32235) systems have shown that the outcome is influenced by a combination of electronic and steric factors. researchgate.netnih.gov

In the case of this compound, the N1 and N2 atoms are potential nucleophilic sites. However, the methyl group at the N4 position introduces steric hindrance that can influence the accessibility of these sites. DFT calculations can compare the activation energies for electrophilic attack at N1 versus N2, predicting the most likely product isomer. researchgate.net Studies on related systems have demonstrated that such theoretical investigations can successfully explain experimentally observed regioselectivity. uzhnu.edu.uanih.gov For instance, steric hindrance between substituents has been shown to be a decisive factor in the formation of specific isomers in the reactions of S-protected 1,2,4-triazoles. researchgate.net

Analytical and Spectroscopic Characterization Techniques for 3 Bromomethyl 4 Methyl 4h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is utilized to assemble a complete structural picture.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the different proton groups within the molecule.

The spectrum would characteristically display a singlet for the triazole ring proton (H-5), a singlet for the methyl protons attached to the nitrogen atom (N-CH₃), and a singlet for the methylene (B1212753) protons of the bromomethyl group (-CH₂Br). The chemical shifts (δ) of these protons are influenced by the electronegativity of adjacent atoms and the aromatic nature of the triazole ring.

Key Research Findings:

The proton of the triazole ring is expected to appear in the downfield region, typically between δ 8.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents and the adjacent nitrogen atoms.

The methylene protons of the bromomethyl group are anticipated to resonate at a lower field, generally in the range of δ 4.5-5.0 ppm, owing to the deshielding effect of the electronegative bromine atom.

The methyl protons attached to the nitrogen atom of the triazole ring would likely appear as a singlet in the upfield region, typically around δ 3.5-4.0 ppm.

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Triazole-H | ~8.5 | Singlet |

| -CH₂Br | ~4.7 | Singlet |

| N-CH₃ | ~3.8 | Singlet |

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom.

The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The two carbon atoms of the triazole ring (C-3 and C-5) are expected to appear in the downfield region, characteristic of aromatic heterocyclic carbons. The carbon of the bromomethyl group will be shifted downfield due to the attached bromine, while the methyl carbon will appear at a higher field.

Key Research Findings:

The triazole ring carbons, C-3 and C-5, are expected to resonate in the aromatic region, typically between δ 140 and 160 ppm.

The carbon of the bromomethyl group (-CH₂Br) is anticipated to have a chemical shift in the range of δ 25-35 ppm.

The methyl carbon (N-CH₃) is expected to appear in the upfield region, typically around δ 30-40 ppm.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Triazole-C3 | ~155 |

| Triazole-C5 | ~145 |

| -CH₂Br | ~30 |

| N-CH₃ | ~35 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show correlations between the triazole proton and its corresponding carbon, the methylene protons and the bromomethyl carbon, and the methyl protons and the N-methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. HMBC is crucial for establishing the connectivity between different functional groups. For instance, correlations would be expected between the methyl protons and the triazole ring carbons, and between the methylene protons and the C-3 carbon of the triazole ring.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In the case of this compound, a COSY spectrum would be relatively simple, as no significant proton-proton coupling is expected due to the presence of isolated spin systems.

Mass Spectrometry (MS) Techniques for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₄H₆BrN₃), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks separated by two mass units.

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | 175.9818 | (Hypothetical) 175.9820 |

| [M(⁸¹Br)+H]⁺ | 177.9798 | (Hypothetical) 177.9800 |

In mass spectrometry, molecules can be fragmented into smaller charged particles. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. For this compound, the fragmentation pattern would likely involve the loss of the bromine atom, the bromomethyl group, or other small neutral molecules from the molecular ion.

Key Research Findings:

A prominent fragment would be expected from the loss of the bromine atom ([M-Br]⁺), resulting in a cation at m/z 97.

Cleavage of the C-C bond between the triazole ring and the bromomethyl group could lead to the formation of a triazolylmethyl cation.

Further fragmentation of the triazole ring itself could also be observed, providing additional structural information.

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]⁺ | C₄H₆BrN₃⁺ | 175/177 |

| [M-Br]⁺ | C₄H₆N₃⁺ | 96 |

| [M-CH₂Br]⁺ | C₃H₄N₃⁺ | 82 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds. For this compound, the IR spectrum is expected to exhibit key absorption bands that confirm the presence of the triazole ring, the methyl group, the bromomethyl group, and the C-N and C=N bonds within the heterocyclic structure.

The key functional groups and their expected IR absorption ranges for this compound are summarized in the table below, based on data from analogous compounds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Reference Compound(s) |

| C-H (aromatic, triazole ring) | 3000 - 3100 | 1,2,4-triazole (B32235) derivatives researchgate.net |

| C-H (aliphatic, CH₃ and CH₂Br) | 2850 - 3000 | General for alkyl groups |

| C=N (triazole ring) | 1600 - 1680 | 1,2,4-triazole derivatives |

| N=N (triazole ring) | 1500 - 1580 | 1,2,4-triazole derivatives researchgate.net |

| C-N (triazole ring) | 1250 - 1350 | 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles nih.gov |

| C-Br (bromomethyl group) | 500 - 600 | General for alkyl bromides |

This table presents expected values based on the analysis of structurally similar compounds, as direct experimental data for this compound was not found in the cited literature.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure determination for this compound has not been specifically reported in the surveyed literature. However, the crystallographic analysis of closely related brominated and methylated triazole derivatives provides valuable insights into the expected structural parameters. For example, the crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one reveals a planar triazole ring researchgate.netnih.gov. It crystallizes in the monoclinic system with the space group C2/m researchgate.net.

Based on the analysis of related structures, the key crystallographic parameters for a hypothetical crystal of this compound can be anticipated. The table below summarizes crystallographic data from a related compound to provide a comparative reference.

| Parameter | 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one |

| Crystal System | Monoclinic researchgate.net |

| Space Group | C2/m researchgate.net |

| a (Å) | 10.339(1) |

| b (Å) | 9.988(1) |

| c (Å) | 8.287(1) |

| β (°) | 105.13(1) |

| V (ų) | 828.73(9) researchgate.net |

This table presents data for a structurally related compound, 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one, as direct experimental data for this compound was not available in the cited literature.

Chromatographic Methods for Purity Assessment and Separation (e.g., TLC, GC-MS)

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and assessing the purity of a sample. Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of volatile and thermally stable compounds.

For this compound, TLC can be employed using a suitable stationary phase (e.g., silica gel) and a mobile phase of appropriate polarity to separate the product from starting materials and by-products. The behavior of various 1,2,4-triazole derivatives under GC-MS conditions has been studied, indicating that the applicability of this technique can be influenced by the polarity of the substituents on the triazole ring researchgate.netdnu.dp.ua. Less polar derivatives tend to show better chromatographic behavior researchgate.net.

The mass spectrum obtained from GC-MS analysis would provide crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. The expected molecular ion peak would correspond to the molecular weight of the compound.

| Technique | Application | Expected Observations | Reference |

| TLC | Purity assessment, reaction monitoring | A single spot under UV visualization after development with an appropriate solvent system would indicate a pure compound. | General chromatographic principles |

| GC-MS | Purity assessment, structural confirmation | A single peak in the chromatogram with a corresponding mass spectrum showing the molecular ion and characteristic fragmentation pattern. | researchgate.netdnu.dp.ua |

This table outlines the general application and expected outcomes of chromatographic methods for this compound based on established analytical practices and studies on related compounds, as specific experimental conditions and data for the target compound were not detailed in the provided search results.

Q & A

Basic Questions

Q. What are the standard protocols for synthesizing 3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous triazole derivatives are synthesized via refluxing precursors in polar aprotic solvents (e.g., DMSO) under inert atmospheres, followed by crystallization . Optimization includes adjusting molar ratios (e.g., 0.004 moles of precursor), reflux duration (e.g., 18 hours), and purification via water-ethanol recrystallization (yield ~65%) . Monitor reaction progress using TLC or HPLC to identify intermediates and byproducts.

Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

- Methodological Answer : High-performance liquid chromatography (HPLC) is critical for impurity profiling. For example, a validated HPLC method with a C18 column, mobile phase (e.g., acetonitrile:water gradient), and UV detection at 254 nm can resolve related impurities like 4-amino-1,2,4-triazole derivatives . Calibrate with reference standards and validate parameters (linearity, LOD/LOQ) per ICH guidelines.

Q. What biological activity screening methods are applicable to this compound?

- Methodological Answer : Use in vitro assays such as antimicrobial disk diffusion (for bacterial/fungal strains) or enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity). Triazole derivatives often exhibit dose-dependent effects; for example, Schiff base analogs of 1,2,4-triazoles are screened at 0.001 mol concentrations in ethanol-based solutions .

Advanced Research Questions

Q. How can researchers address contradictory data in the biological activity of this compound analogs?

- Methodological Answer : Contradictions may arise from structural isomerism or solvent effects. Perform systematic SAR studies by modifying substituents (e.g., bromomethyl vs. fluorobenzyl groups) and testing under standardized conditions. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like fungal CYP51 or bacterial DHFR, reconciling discrepancies between in vitro and in silico results .

Q. What strategies mitigate side reactions during the synthesis of brominated triazole derivatives?

- Methodological Answer : Side reactions (e.g., over-bromination or ring-opening) are minimized by controlling temperature (reflux at <100°C) and using stoichiometric brominating agents. Post-reaction quenching with ice water and extended stirring (12+ hours) improves product stability . Purification via column chromatography with silica gel (hexane:ethyl acetate) removes unreacted intermediates.

Q. How can computational modeling guide the design of novel this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, solvatochromic analysis of benzotriazole-triazole hybrids reveals solvent-dependent tautomerism, informing synthetic routes for derivatives with tailored lipophilicity . Molecular dynamics simulations assess membrane permeability, critical for CNS-targeted agents.

Q. What advanced techniques characterize the crystal structure of brominated triazoles, and how do structural features influence electronic properties?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves packing modes and halogen bonding. For example, bromophenyl-substituted triazoles exhibit π-π stacking and Br···N interactions, enhancing thermal stability and electron transport in OLED materials . Pair SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions.

Q. How can researchers address stability issues during long-term storage of this compound?

- Methodological Answer : Degradation pathways (e.g., hydrolysis or light-induced decomposition) are mitigated by storing in amber glass under argon at –20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via NMR or LC-MS. Additives like BHT (0.01% w/w) prevent radical-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.